
(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered heterocyclic moiety with one nitrogen atom . The compound is likely to be a part of a larger class of compounds known as imidazole containing compounds, which are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of various reagents and catalysts. For instance, the synthesis of similar compounds has been reported using magnesium oxide nanoparticles . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazole ring and a pyridine ring, both of which are heterocyclic moieties . The presence of these rings is likely to influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrazole ring can undergo reactions such as nucleophilic substitution, electrophilic substitution, and reduction . The pyridine ring can also undergo various reactions such as electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of heterocyclic rings like pyrazole and pyridine is likely to contribute to its solubility, polarity, lipophilicity, and hydrogen bonding capacity .科学的研究の応用
Structural and Spectroscopic Characterization
Compounds related to (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide have been synthesized and characterized structurally and spectroscopically. For instance, Das et al. (2015) reported the synthesis of rare μ-di-σ pyrazole based bridging keto carbonyl complexes derived from Cd(II) salts, characterized through X-ray crystal structures and spectroscopic methods. These ligands, including similar pyrazole-based compounds, have shown potential as tetradentate NONN-donor ligands, engaged in the coordination around metal centers (Das et al., 2015).
Magnetic Properties
Similar pyrazole-based ligands have been used to synthesize complexes that exhibit unique magnetic properties. For example, Konar et al. (2013) synthesized a pentanuclear Mn(II) cluster with a pyrazole-based ditopic ligand, demonstrating intramolecular antiferromagnetic interaction (Konar et al., 2013).
Corrosion Inhibition
Compounds structurally similar to (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide have been investigated for their corrosion protection behavior. Paul et al. (2020) studied the corrosion protection of mild steel in HCl solution using synthesized carbohydrazide-pyrazole compounds, revealing their high inhibition efficiency (Paul et al., 2020).
Sensor Development
Such compounds have also found applications in developing fluorescence probes. Wei et al. (2022) designed a pyrazole derivative-based fluorescence probe for detecting Al3+ and Fe3+ ions, highlighting the compound's potential in sensing applications (Wei et al., 2022).
Antimicrobial Activity
The pyrazole carbohydrazide derivatives are explored for their antimicrobial properties. Al-Ghamdi (2019) synthesized novel pyrazole derivatives and screened them for antimicrobial activities, showing their potential in medical applications (Al-Ghamdi, 2019).
将来の方向性
The compound could be explored further for its potential applications in various fields. For instance, similar compounds have shown a broad range of biological activities, making them potential candidates for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and selectivity of the synthesis process .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethylbenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is cyclized with 1H-pyrazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "pyridine-3-carboxaldehyde", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with pyridine-3-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 1H-pyrazole-5-carboxylic acid in ethanol to form the final product, (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS番号 |
403650-69-1 |
製品名 |
(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide |
分子式 |
C18H17N5O |
分子量 |
319.368 |
IUPAC名 |
3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChIキー |
WNQXBWWFSFUKSP-UDWIEESQSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



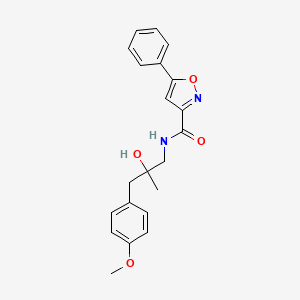
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
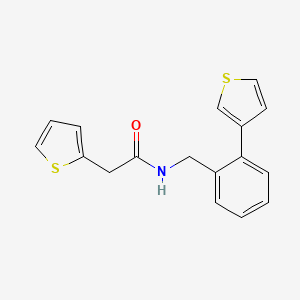
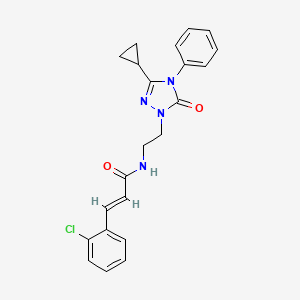
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)
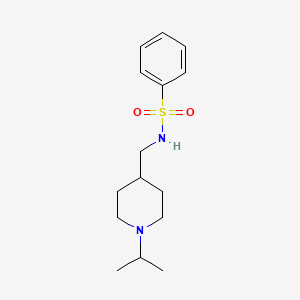
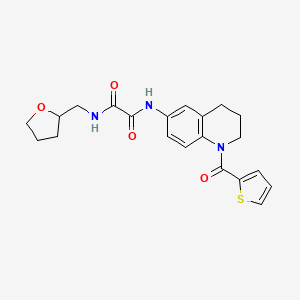
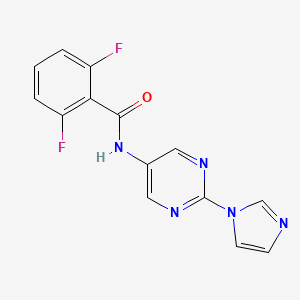


![(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2608296.png)
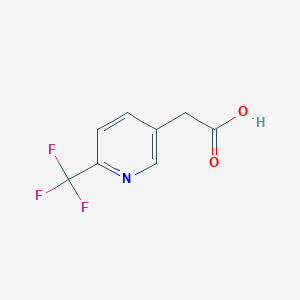
![N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2608300.png)